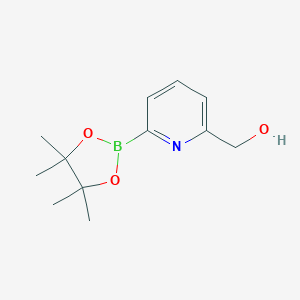
5-Amino-2-chloro-4-fluorobenzoic acid
Vue d'ensemble
Description
5-Amino-2-chloro-4-fluorobenzoic Acid is an intermediate in the synthesis of Saflufenacil-d7 . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-2-chloro-4-fluorobenzoic acid . The InChI code is 1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) . The compound’s structure can also be represented by the SMILES string: C1=C(C(=CC(=C1N)F)Cl)C(=O)O .Physical And Chemical Properties Analysis
5-Amino-2-chloro-4-fluorobenzoic acid is a white solid . It has a molecular weight of 189.57 and a molecular formula of C7H5ClFNO2 . The compound should be stored at 0-5°C .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- Synthesis of Antibacterial Agents : Fluorine-containing compounds like 4-fluorobenzoic acid derivatives are used in synthesizing new biologically active molecules, including potential antibacterial agents (Holla, Bhat & Shetty, 2003).
- Optimization in Synthesis : Studies have been conducted to optimize the synthesis process of related compounds such as Methyl 2-amino-5-fluorobenzoate, highlighting the efficiency in synthesis methods (Yin Jian-zhong, 2010).
- Antitumor Activity : Amino acid ester derivatives containing fluorine-substituted compounds have been synthesized and tested for antitumor activity, showing potential in cancer treatment (Xiong et al., 2009).
- Synthesis of Heterocycles for Drug Discovery : Derivatives of chloro and fluoro-substituted benzoic acids, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid, are used in the synthesis of various heterocyclic compounds relevant in drug discovery (Křupková et al., 2013).
Chemical and Biochemical Research
- Herbicidal Activity : Studies on compounds like 3-Chloro-4-fluorobenzoylthiourea, derived from related benzoic acid compounds, have shown promising herbicidal activity (Liu Chang-chun, 2006).
- Fluorimetric Analysis : Fluorine-containing compounds are used in fluorimetric methods for determining amino acids, showcasing their utility in biochemical assays (Imai & Watanabe, 1981).
Miscellaneous Applications
- Regioselective Synthesis : Studies in regioselective ortho-lithiation of fluoroarenes with chlorine or bromine substitutions have been conducted to explore new synthetic pathways (Mongin & Schlosser, 1996).
- Antidiabetic Activity : Synthesis of fluorobenzothiazole derivatives has been researched for their potential antidiabetic activity (Pattan et al., 2005).
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Amino-2-chloro-4-fluorobenzoic acid are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Amino-2-chloro-4-fluorobenzoic acid is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound, but more research is needed to understand these effects.
Propriétés
IUPAC Name |
5-amino-2-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANBUJGJERTPPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476607 | |
| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172404-33-0 | |
| Record name | 5-Amino-2-chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
